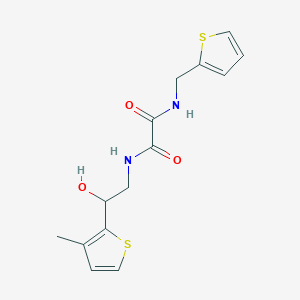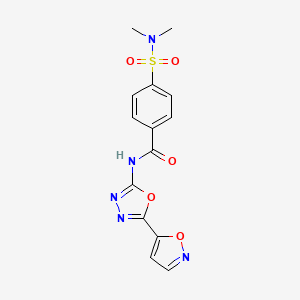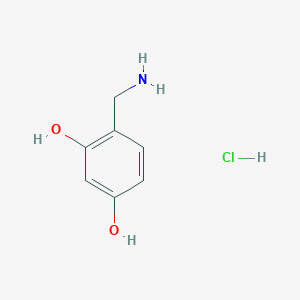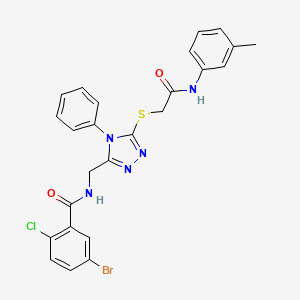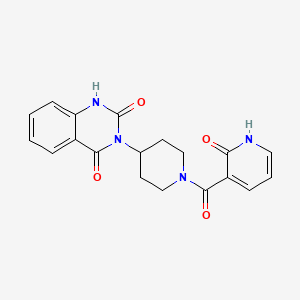
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as NU6102, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway.
Mecanismo De Acción
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of Chk1, a protein kinase that plays a critical role in the DNA damage response pathway. Chk1 is activated in response to DNA damage and phosphorylates downstream targets to arrest the cell cycle and repair DNA damage. Inhibition of Chk1 by this compound results in the abrogation of the DNA damage response pathway, leading to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. However, this compound has also been shown to have cytotoxic effects on normal cells, which limits its potential as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of Chk1, which makes it a valuable tool for studying the DNA damage response pathway. It has been used in numerous studies to investigate the role of Chk1 in cancer cell survival and response to DNA-damaging agents. However, this compound has also been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound has cytotoxic effects on normal cells, which limits its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One direction is to investigate the potential of this compound as a cancer therapeutic agent in combination with other DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. Another direction is to investigate the potential of this compound as a radiosensitizer in radiotherapy. Additionally, further studies are needed to elucidate the off-target effects of this compound and to develop more selective Chk1 inhibitors.
Métodos De Síntesis
The synthesis of 3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2-amino-5-nitrobenzoic acid, which is then converted to 2-(2-hydroxyethylamino)-5-nitrobenzoic acid. The latter is then reacted with 2-chloronicotinic acid to give 2-(2-hydroxyethylamino)-5-nitrobenzoic acid 2-chloronicotinoyl ester. This intermediate is then treated with piperidine and sodium hydride to give this compound (this compound).
Aplicaciones Científicas De Investigación
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied in scientific research for its potential as a cancer therapeutic agent. It has been shown to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, by inhibiting the DNA damage response pathway. This results in increased DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-[1-(2-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-16-14(5-3-9-20-16)17(25)22-10-7-12(8-11-22)23-18(26)13-4-1-2-6-15(13)21-19(23)27/h1-6,9,12H,7-8,10-11H2,(H,20,24)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDMHJHCVVLBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


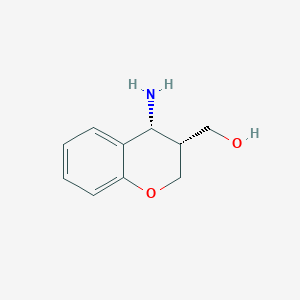
![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)

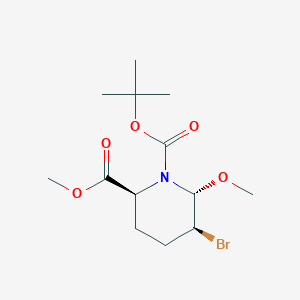

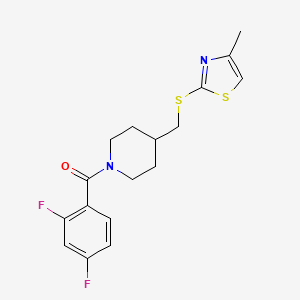

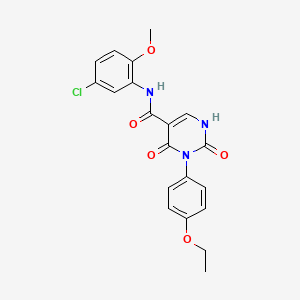
![2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2935135.png)
